molecular formula C20H21BrN4O2S B10875631 N'-[(3Z)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide

N'-[(3Z)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide

Cat. No.: B10875631
M. Wt: 461.4 g/mol
InChI Key: KYDJCGGYJQITOU-UHFFFAOYSA-N
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Description

N’~2~-[1-(1-Azepanylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-thiophenecarbohydrazide is a complex organic compound that features an indole core, a bromine atom, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[1-(1-azepanylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-thiophenecarbohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’~2~-[1-(1-azepanylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-thiophenecarbohydrazide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives.

    Condensation: Formation of larger, more complex molecules.

Mechanism of Action

The mechanism of action of N’~2~-[1-(1-azepanylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-thiophenecarbohydrazide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation. Additionally, it can bind to specific proteins, altering their activity and affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~2~-[1-(1-azepanylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-thiophenecarbohydrazide is unique due to its combination of an indole core, a bromine atom, and a thiophene ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. Its ability to interact with DNA and proteins makes it a promising candidate for further research in medicinal chemistry and biological studies.

Properties

Molecular Formula

C20H21BrN4O2S

Molecular Weight

461.4 g/mol

IUPAC Name

N-[1-(azepan-1-ylmethyl)-5-bromo-2-hydroxyindol-3-yl]iminothiophene-2-carboxamide

InChI

InChI=1S/C20H21BrN4O2S/c21-14-7-8-16-15(12-14)18(22-23-19(26)17-6-5-11-28-17)20(27)25(16)13-24-9-3-1-2-4-10-24/h5-8,11-12,27H,1-4,9-10,13H2

InChI Key

KYDJCGGYJQITOU-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=CC=CS4

Origin of Product

United States

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